Cas no 899955-47-6 (N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide)

N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide
- N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide
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- インチ: 1S/C18H20N2O3S/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h3-12,17,19H,13H2,1-2H3
- InChIKey: WUAHXUILPOKYOR-UHFFFAOYSA-N
- SMILES: C1=C2C(C=CC=C2)=CC=C1S(NCC(N(C)C)C1=CC=CO1)(=O)=O
N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2880-3440-1mg |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide |
899955-47-6 | 90%+ | 1mg |
$54.0 | 2023-04-30 |
N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamideに関する追加情報
Professional Introduction to N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide (CAS No. 899955-47-6)
N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide, with the CAS number 899955-47-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry and drug development.
The molecular structure of N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide is characterized by its unique combination of functional groups, including a naphthalene core, a dimethylamino substituent, and a furan moiety. These structural elements contribute to its distinct chemical properties and potential biological interactions. The naphthalene ring, known for its stability and aromaticity, serves as a scaffold for further functionalization, while the dimethylamino group introduces basicity and potential hydrogen bonding capabilities. The furan ring, on the other hand, adds an oxygen atom into the molecular framework, which can influence both the electronic distribution and solubility characteristics of the compound.
In recent years, there has been a growing interest in developing novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of additional functional groups, such as the dimethylamino and furan moieties in N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide, aims to enhance these properties and explore new pharmacological targets.
One of the most compelling aspects of this compound is its potential application in oncology research. Recent studies have demonstrated that molecules with similar structural motifs can interact with specific enzymes and receptors involved in cancer cell proliferation and survival. The combination of the naphthalene core with the electron-withdrawing effects of the sulfonamide group may facilitate binding to key targets such as kinases and transcription factors. Furthermore, the presence of the dimethylamino group could enhance solubility and bioavailability, which are critical factors for drug efficacy.
Another area of interest is the antimicrobial activity of N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide. Antibiotic resistance remains a significant global health challenge, prompting researchers to explore new chemical entities that can combat resistant bacterial strains. The sulfonamide moiety is known to disrupt bacterial metabolic pathways, particularly by inhibiting dihydropteroate synthase. By incorporating additional structural elements like the furan ring, researchers aim to expand the spectrum of activity and reduce the likelihood of resistance development.
The synthesis of N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as multi-step organic synthesis, including cross-coupling reactions and nucleophilic substitutions, have been employed to introduce the desired functional groups at specific positions on the naphthalene core. These synthetic strategies ensure that the final product retains its intended biological activity while maintaining structural integrity.
In vitro studies have begun to uncover the mechanistic aspects of N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide. Initial experiments suggest that it can interact with target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The dimethylamino group may form hydrogen bonds with acidic residues on the protein surface, while the furan ring could engage in π-stacking interactions with aromatic amino acids. These interactions are crucial for determining binding affinity and specificity.
Furthermore, computational studies using molecular modeling techniques have provided valuable insights into the binding mode of this compound. These simulations help predict how N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide might interact with biological targets at an atomic level. By understanding these interactions in detail, researchers can optimize the molecule's structure to improve its pharmacological properties.
The potential therapeutic applications of this compound extend beyond oncology and antimicrobial treatments. There is growing evidence suggesting that sulfonamide derivatives may have utility in neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The unique structural features of N-2-(dimethylamino)-2-(furan-2-yl)ethylnaphthalene-2-sulfonamide make it an attractive candidate for further investigation in this area.
In conclusion, N-2-(dimethylamino)-2-(furan-2-yloxy)ethylnaphthalene sulfonamide (CAS No. 899955476) represents a promising chemical entity with diverse potential applications in pharmaceutical research. Its complex structure and unique functional groups position it as a valuable tool for exploring new therapeutic strategies across multiple disease areas. As research continues to uncover its biological activities and mechanisms of action, this compound is likely to play an important role in future drug development efforts.
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